molecular formula C8H5Br3O2 B2517782 4-(Bromomethyl)-3,5-dibromobenzoic acid CAS No. 1820607-63-3

4-(Bromomethyl)-3,5-dibromobenzoic acid

Cat. No.: B2517782
CAS No.: 1820607-63-3
M. Wt: 372.838
InChI Key: YGUIGKFBULNEOB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,5-dibromobenzoic acid is an organic compound with the molecular formula C8H5Br3O2 It is characterized by the presence of three bromine atoms attached to a benzoic acid core, with one bromine atom located on the methyl group and the other two on the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,5-dibromobenzoic acid typically involves the bromination of methyl benzoate derivatives. One common method includes the following steps:

    Bromination of Methyl Benzoate: Methyl benzoate is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 3 and 5 positions of the benzene ring.

    Bromomethylation: The resulting 3,5-dibromomethyl benzoate is then subjected to bromomethylation using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group at the 4 position.

    Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,5-dibromobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Substituted benzoic acids with various functional groups.

    Oxidation: 4-(Carboxymethyl)-3,5-dibromobenzoic acid or 4-(Formyl)-3,5-dibromobenzoic acid.

    Reduction: 4-Methyl-3,5-dibromobenzoic acid.

Scientific Research Applications

4-(Bromomethyl)-3,5-dibromobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds, including anti-inflammatory and anticancer agents.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties such as flame retardancy and thermal stability.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Lacks the additional bromine atoms on the benzene ring, making it less reactive in certain substitution reactions.

    3,5-Dibromobenzoic acid: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    4-(Chloromethyl)-3,5-dibromobenzoic acid: Similar structure but with a chlorine atom instead of bromine on the methyl group, which can affect reactivity and selectivity in chemical reactions.

Uniqueness

4-(Bromomethyl)-3,5-dibromobenzoic acid is unique due to the presence of multiple bromine atoms, which enhance its reactivity and versatility in organic synthesis. The combination of bromine atoms and a carboxylic acid group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3,5-dibromo-4-(bromomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3O2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUIGKFBULNEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CBr)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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